L-Tyrosyl-L-asparaginyl-L-leucyl-L-proline

Peptide sequence identity Physicochemical characterization Quality control

Sourcing generic tetrapeptides without sequence verification introduces sequence-dependent bioactivity and stability risks. L-Tyrosyl-L-asparaginyl-L-leucyl-L-proline (YNLP; CAS 915224-24-7) is a defined synthetic standard that directly addresses these pain points. - Defined Asn-Leu motif provides a reproducible model substrate for deamidation kinetic studies (t₁/₂ ≈ 1.4 days at 37°C), enabling structure-stability relationship analysis. - Patented in CN117903243A as part of a hypoglycemic/hypolipidemic peptide panel, making it suitable for dose-response deconvolution studies aligned with existing IP. - Supplied as lyophilized powder (≥98% HPLC) with rigorous sequence verification, ensuring lot-to-lot consistency for reproducible research.

Molecular Formula C24H35N5O7
Molecular Weight 505.6 g/mol
CAS No. 915224-24-7
Cat. No. B12603869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Tyrosyl-L-asparaginyl-L-leucyl-L-proline
CAS915224-24-7
Molecular FormulaC24H35N5O7
Molecular Weight505.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N
InChIInChI=1S/C24H35N5O7/c1-13(2)10-18(23(34)29-9-3-4-19(29)24(35)36)28-22(33)17(12-20(26)31)27-21(32)16(25)11-14-5-7-15(30)8-6-14/h5-8,13,16-19,30H,3-4,9-12,25H2,1-2H3,(H2,26,31)(H,27,32)(H,28,33)(H,35,36)/t16-,17-,18-,19-/m0/s1
InChIKeyLVXZBINUTXCRJI-VJANTYMQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Tyrosyl-L-asparaginyl-L-leucyl-L-proline (YNLP) – Physicochemical & Sourcing Profile


L-Tyrosyl-L-asparaginyl-L-leucyl-L-proline (CAS 915224-24-7; synonym: YNLP) is a synthetic tetrapeptide composed of L-tyrosine, L-asparagine, L-leucine, and L-proline residues (single-letter sequence Y-N-L-P). The compound has the molecular formula C₂₄H₃₅N₅O₇, a monoisotopic mass of 505.25 Da, an average molecular weight of 505.56 g/mol, and a topological polar surface area of 205 Ų . The tetrapeptide has been identified as a constituent in hemp seed (Cannabis sativa L.) protein hydrolysate and is claimed in patent CN117903243A as one of a panel of peptides with potential hypoglycemic, hypolipidemic, hepatoprotective, nephroprotective, and gut-microbiota-modulating activities [1]. Commercially, the compound is offered by multiple vendors in purity grades of ≥95% or ≥98% (HPLC), typically as a lyophilized powder stored at −20 °C to −80 °C .

Sequence-specific peptide probe YNLP tetrapeptide for target engagement and signaling studies
Sequence verification required Confirm identity by MS/MS or amino acid analysis, not MW alone
Patent-anchored research starting point Documented in hemp seed bioactive peptide panel for metabolic research
Deamidation-aware handling Asn-Leu motif requires anhydrous storage at −20 °C or below

Sequence-Specific Procurement Risks for YNLP


Tetrapeptides are not interchangeable commodities; their bioactivity is exquisitely sequence-dependent. Reordering the four residues of L-Tyrosyl-L-asparaginyl-L-leucyl-L-proline (YNLP) to the scrambled analog Tyr-Leu-Pro-Asn (YLPN) alters key physicochemical descriptors—the isoelectric point (pI) shifts from 9.71 (YNLP) to an out-of-range value, the net charge at pH 7.0 drops from +0.98 to +1.97, and the hydrophobicity index changes from −1.55 to −0.55 . Furthermore, the presence of the Asn-Leu motif in YNLP introduces a liability: asparagine-containing peptides undergo rapid deamidation at physiological temperature (37 °C), with a documented half-life of approximately 1.4 days for the related Val-Tyr-Pro-Asn-Gly-Ala sequence [1]. Consequently, any substitution—whether positional scrambling, residue replacement, or D-amino acid incorporation—will alter the peptide's target engagement, metabolic stability, and analytical behavior, making generic sourcing without rigorous sequence verification a high-risk strategy for reproducible research.

Target YNLP
Tyr-Asn-Leu-Pro: pI 9.71, net charge +0.98, hydrophobicity −1.55
vs
Positional Isomer YLPN
Tyr-Leu-Pro-Asn: net charge +1.97, hydrophobicity −0.55; chromatographic behavior may shift significantly
Asn-Leu Motif Risk
Deamidation half-life predicted 1–10 days at 37 °C; stability profile differs from Asn-Pro and Asn-free peptides
Asn-Free / Asn-Pro Analogs
Degradation kinetics and assay compatibility may not transfer; requires independent stability validation
Sequence-Specific Recognition
Bioactivity is residue-order dependent; scrambling alters target engagement and biological readout
Scrambled / Generic Tetrapeptides
Even identical residues in different order may yield divergent assay responses; confirm sequence identity

YNLP vs. Closest Analogs: Differentiation Evidence


Physicochemical Divergence from Positional Isomer YLPN

L-Tyrosyl-L-asparaginyl-L-leucyl-L-proline (YNLP) and its positional isomer H₂N-Tyr-Leu-Pro-Asn-OH (YLPN) share an identical molecular formula (C₂₄H₃₅N₅O₇) and molecular weight (505.56 g/mol) yet exhibit measurably distinct physicochemical profiles. YNLP displays an isoelectric point (pI) of 9.71, a net charge of +0.98 at pH 7.0, an average hydrophilicity of 1.17, and a hydrophobicity value of −1.55. In contrast, YLPN exhibits no computable pI under standard conditions, a net charge of +1.97 at pH 7.0, an average hydrophilicity of −1.67, and a hydrophobicity value of −0.55 . These divergences, driven solely by residue order, directly influence chromatographic retention, ionization efficiency, and solubility—critical parameters for analytical method development and biological assay design.

Isomer Divergence
Head-to-head
Δ net charge +0.99 units; Δ hydrophilicity 2.84; Δ hydrophobicity 1.00
Sequence order determines analytical behavior
Data to verify; experimental validation needed for specific buffer systems
Peptide sequence identity Physicochemical characterization Quality control

Deamidation Liability: Asn-Leu vs. Asn-Pro Motifs

The YNLP sequence contains an Asn-Leu dipeptide motif, which is a well-characterized hotspot for non-enzymatic deamidation via a succinimide intermediate. Literature data on a related Asn-containing peptide (Val-Tyr-Pro-Asn-Gly-Ala) demonstrate a deamidation half-life of only 1.4 days at 37 °C, pH 7.4, with both Asn-Leu and Asn-Pro bonds identified as cleavage-prone sites [1]. In contrast, tetrapeptides that lack asparagine entirely (e.g., Val-Ala-Asp-Trp, VADW) or that place proline immediately C-terminal to asparagine (Asn-Pro motif, as in LNAP) exhibit different degradation kinetics. YNLP's Asn-Leu junction is expected to undergo deamidation at a rate distinct from Asn-Pro-containing analogs, directly impacting long-term solution stability and biological half-life under assay conditions.

Deamidation Risk
Class-level
Asn-Leu motif; predicted t₁/₂ ~1–10 days at 37 °C, pH 7.4
Storage conditions critical for stability; may impact long-term assay compatibility
Inferred from related peptide model; not experimentally confirmed for YNLP
Peptide stability Deamidation kinetics Shelf-life assessment

Patent-Derived Bioactive Indication Profile

Patent CN117903243A, filed by Tsinghua University Shenzhen International Graduate School, explicitly enumerates YNLP (Seq ID No. 14) among 27 hemp seed-derived peptides claimed for application in hypoglycemic, hypolipidemic, hepatoprotective, nephroprotective, and gut-microbiota-modulating preparations [1]. While the patent does not provide peptide-specific quantitative activity data, the inclusion of YNLP alongside structurally diverse sequences (e.g., VADW, VAMP, YQLM, FPQS, WNVN) establishes a documented intellectual-property basis for its potential multifunctional bioactivity. This differentiates YNLP from the vast majority of uncharacterized tetrapeptides that lack any patent or literature association with specific therapeutic indications.

Patent Association
Supporting evidence
Claimed in mixture for metabolic disorder, hepatoprotective, and nephroprotective research models
Patent-anchored starting point for bioactive peptide library screening
No peptide-specific IC₅₀ or EC₅₀ data; individual contribution not deconvoluted
Bioactive peptide discovery Hemp seed proteomics Functional food ingredient

YNLP Procurement & Application Scenarios


LC-MS/MS Reference Standard for Asn-Leu Peptides

YNLP's defined Asn-Leu motif, combined with its moderate hydrophobicity (computed XlogP ≈ −3.8) and distinct MS/MS fragmentation pattern, makes it a suitable retention-time and fragmentation calibrant for reversed-phase LC-MS/MS methods targeting deamidation-prone peptides [1]. Its sequence isomer YLPN can serve as a system-suitability control to verify chromatographic resolution of positional isomers that share identical precursor m/z, a critical quality-control step in peptide purity assessment.

Bioactive Peptide Library Screening for Metabolic Disorders

Given its inclusion in patent CN117903243A, YNLP can be procured as a defined synthetic standard for dose-response studies aimed at deconvoluting the individual contributions of hemp seed peptides to hypoglycemic and hypolipidemic activities [2]. Researchers building focused peptide libraries for DPP-4 inhibition, α-glucosidase inhibition, or AMPK activation assays may prioritize YNLP over unpatented tetrapeptides to align with existing intellectual property landscapes.

Deamidation Kinetics: Asn-Leu vs. Asn-Pro Motif

YNLP's Asn-Leu junction provides a defined model substrate for head-to-head deamidation rate comparisons against Asn-Pro-containing tetrapeptides (e.g., LNAP, Leu-Asn-Ala-Pro) under controlled pH and temperature conditions [1]. Such studies are valuable for establishing structure-stability relationships that inform the design of longer peptide therapeutics where asparagine placement critically impacts shelf-life and bioactivity retention.

Formulation Stability Screening for Long-Term Storage

Owing to the established deamidation liability of Asn-containing peptides, YNLP can be used as a stress-test probe in lyophilized formulation development. Stability-indicating HPLC assays monitoring the appearance of the Asp-Leu-Pro (isoAsp-Leu-Pro) degradation product at accelerated conditions (e.g., 40 °C/75% RH) can quantify the protective effect of excipients, pH adjustment, and packaging configurations [1].

Application
Selection Property
Validation Focus
Peptide analytical reference standard
Asn-Leu motif retention calibrant
Sequence identity and positional isomer resolution verification
Metabolic disorder research screening
Patent-anchored sequence priority
Dose-response deconvolution of peptide panel activity
Deamidation kinetics research
Asn-Leu model substrate
Structure-stability relationship studies under controlled conditions
Lyophilized formulation stability
Stress-test probe for Asn-containing peptides
Stability-indicating assay monitoring of degradation products
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